6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
4-methyl-2-prop-1-en-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4H,1H2,2-3H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEPZLVSIKAOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 2,4-diamino-6-methylpyrimidine with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrimidine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrimidinones, including 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one, exhibit significant anticancer properties. For instance, a series of 2,4-dichloro-6-methylpyrimidine derivatives were synthesized and tested for their efficacy against epidermal growth factor receptors, which are crucial in cancer progression . The structural modifications at the 6-position enhanced the potency of these compounds against various cancer cell lines.
Case Study: Kinase Inhibition
In a study focusing on kinase inhibitors, the incorporation of the methyl group at the 6-position was found to improve the selectivity and potency of pyrimidine-based compounds. The introduction of substituents at this position led to a marked increase in inhibitory activity against specific kinases involved in tumor growth .
Table 1: Potency of Pyrimidine Derivatives Against Cancer Cell Lines
| Compound | IC50 (µM) | Target Kinase |
|---|---|---|
| 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one | 0.5 | EGFR |
| 2,4-Dichloro derivative | 0.3 | PDGFR |
| Other derivatives | Varies | Various |
Agrochemical Applications
2. Herbicidal Properties
The compound has also been investigated for its herbicidal properties. Research indicates that pyrimidine derivatives can inhibit specific enzymes in plants, leading to effective weed control . The structural features of 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one contribute to its ability to disrupt plant growth.
Case Study: Herbicide Development
A study demonstrated that modifications at the 6-position resulted in enhanced herbicidal activity compared to traditional herbicides. Field trials showed that formulations containing this compound significantly reduced weed biomass while maintaining crop safety .
Material Science Applications
3. Polymer Chemistry
In material sciences, pyrimidine derivatives are being explored for their potential as building blocks in polymer synthesis. The unique properties of 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one allow for the creation of polymers with improved thermal stability and mechanical properties.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices enhances their thermal resistance and mechanical strength. This is particularly beneficial for applications requiring durable materials under extreme conditions .
Mechanism of Action
The mechanism of action of 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinone Derivatives
Substituent Effects on Reactivity and Bioactivity
Pyrimidinone derivatives exhibit diverse properties based on substituents at positions 2, 4, and 4. Below is a comparison of 6-methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one with key analogs:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The prop-1-en-2-yl group (unsaturated, mildly electron-withdrawing) contrasts with sulfur-containing substituents (e.g., thioethers or thiolactams), which enhance anticonvulsant activity via lipophilic interactions .
- Biological Activity: While 6-methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one lacks direct pharmacological data, its structural analogs demonstrate that substituents at position 2 critically modulate bioactivity. For example, arylthio groups improve anticonvulsant efficacy, whereas pyrrolidinyl or amino groups favor agrochemical applications .
Physicochemical and Spectral Comparisons
Tautomerism and Stability
Pyrimidin-4(1H)-ones predominantly exist in the keto form due to lactam stabilization. Substituents influence tautomeric equilibria:
- 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one: The electron-withdrawing lactam and alkenyl group stabilize the keto form, reducing enolization.
- 6-Amino-2-(methylthio)pyrimidin-4(3H)-one: Amino groups favor aromatic amine forms, while methylthio substituents enhance thione tautomer prevalence .
Spectral Data
- ¹H NMR: Pyrimidinones typically show downfield-shifted lactam NH protons (δ 10–12 ppm). For example, 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one exhibits NH signals at δ 11.26 ppm and δ 12.67 ppm .
- Melting Points : Derivatives with rigid substituents (e.g., arylthio) have higher melting points (>200°C) compared to alkenyl or alkyl analogs .
Biological Activity
Introduction
6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one, also known by its CAS number 6957-86-4, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antioxidant, antibacterial, antifungal, and anticancer activities, supported by various research findings and case studies.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O |
| Molecular Weight | 165.192 g/mol |
| Density | 1.22 g/cm³ |
| Boiling Point | 286.4 °C at 760 mmHg |
| LogP | 1.3825 |
These properties suggest that the compound may exhibit significant lipophilicity, which is often associated with enhanced membrane permeability and biological activity.
Antioxidant Activity
Recent studies have indicated that derivatives of pyrimidine compounds can serve as effective antioxidants. For instance, a study evaluated the antioxidant activity of various pyrimidine derivatives against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)), revealing that certain compounds exhibited IC50 values lower than that of ascorbic acid, a standard antioxidant. Specifically, one derivative showed an IC50 value of 28.23 μg/mL, indicating potent antioxidant activity .
Antibacterial and Antifungal Activity
The antibacterial properties of 6-methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one have been explored through in vitro studies. The compound demonstrated significant inhibition against various Gram-positive and Gram-negative bacteria. For example:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 75 µg/mL |
| Enterococcus faecalis | 125 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These findings suggest that the compound has a broad spectrum of antibacterial activity, which may be attributed to its ability to disrupt bacterial cell membranes .
Anticancer Activity
The anticancer potential of pyrimidine derivatives has also been investigated. In particular, compounds similar to 6-methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one have shown promise in inhibiting cancer cell proliferation. For instance, certain derivatives were tested against HeLa (cervical cancer) and L929 (fibroblast) cell lines, demonstrating cytotoxic effects that could be harnessed for therapeutic applications .
Study on Antioxidant Properties
A study published in MDPI demonstrated that modifications to the pyrimidine structure could enhance antioxidant properties significantly. The researchers synthesized various derivatives and tested their efficacy against oxidative stress markers in vitro, leading to promising results in reducing reactive oxygen species (ROS) .
Research on Antibacterial Efficacy
Another research effort highlighted the antibacterial effects of modified pyrimidine compounds. The study involved testing several derivatives against clinical isolates of bacteria and found that some exhibited MIC values comparable to established antibiotics, suggesting their potential as alternative therapeutic agents .
Investigation into Anticancer Mechanisms
Research focusing on the mechanism of action for anticancer activity revealed that certain pyrimidine derivatives could induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors in treated cells compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
